molecular formula C19H21N3O3 B2649159 (E)-3-(4-methoxyphenyl)-1-(3-(pyrimidin-4-yloxy)piperidin-1-yl)prop-2-en-1-one CAS No. 2035006-88-1

(E)-3-(4-methoxyphenyl)-1-(3-(pyrimidin-4-yloxy)piperidin-1-yl)prop-2-en-1-one

Cat. No. B2649159
CAS RN: 2035006-88-1
M. Wt: 339.395
InChI Key: APKSPYCLSKKZDR-RMKNXTFCSA-N
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Description

(E)-3-(4-methoxyphenyl)-1-(3-(pyrimidin-4-yloxy)piperidin-1-yl)prop-2-en-1-one, also known as TAK-659, is a novel and potent inhibitor of the protein kinase BTK (Bruton's tyrosine kinase). BTK plays a crucial role in the development and activation of B cells, which are a type of white blood cell involved in the immune response. Inhibition of BTK has been shown to be effective in treating various B cell-mediated diseases, including autoimmune disorders and certain types of cancer.

Scientific Research Applications

Synthesis and Chemical Applications

This compound and its derivatives have been extensively studied for their synthetic applications, particularly in the development of novel organic compounds with potential biological activities. The synthesis of related pyrimidine imines and thiazolidinones under microwave-assisted conditions highlights the compound's utility in generating bioactive molecules efficiently (Merugu, Ramesh, & Sreenivasulu, 2010). Additionally, the compound's role in synthesizing derivatives with antimicrobial properties, such as 1-aryl-2-vinylpyrido[2,3-d]pyrimidin-4-ones, showcases its importance in medicinal chemistry research (Zakharov et al., 1994).

Biological Activity and Pharmacology

While avoiding specifics on drug use and side effects, it's noteworthy that compounds structurally similar to "(E)-3-(4-methoxyphenyl)-1-(3-(pyrimidin-4-yloxy)piperidin-1-yl)prop-2-en-1-one" have been explored for various pharmacological activities. For instance, benzimidazole derivatives have been studied as renin inhibitors, which are crucial for managing hypertension, demonstrating the potential therapeutic applications of related compounds (Tokuhara et al., 2018). Furthermore, the study of G protein-biased dopaminergics with a pyrazolo[1,5-a]pyridine substructure, incorporating similar pharmacophores, underscores the compound's relevance in designing selective receptor modulators, which could be significant for treating neurological disorders (Möller et al., 2017).

properties

IUPAC Name

(E)-3-(4-methoxyphenyl)-1-(3-pyrimidin-4-yloxypiperidin-1-yl)prop-2-en-1-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H21N3O3/c1-24-16-7-4-15(5-8-16)6-9-19(23)22-12-2-3-17(13-22)25-18-10-11-20-14-21-18/h4-11,14,17H,2-3,12-13H2,1H3/b9-6+
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

APKSPYCLSKKZDR-RMKNXTFCSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)C=CC(=O)N2CCCC(C2)OC3=NC=NC=C3
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC1=CC=C(C=C1)/C=C/C(=O)N2CCCC(C2)OC3=NC=NC=C3
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H21N3O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

339.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(E)-3-(4-methoxyphenyl)-1-(3-(pyrimidin-4-yloxy)piperidin-1-yl)prop-2-en-1-one

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